N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide: is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including methoxyphenyl, tolyloxy, and triazoloquinoxaline, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the triazoloquinoxaline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinoxaline ring.
Introduction of the methoxyphenyl group: This can be achieved through nucleophilic substitution reactions where a methoxyphenyl group is introduced to the triazoloquinoxaline core.
Attachment of the tolyloxy group: This step involves the reaction of the intermediate with o-tolyl alcohol under dehydrating conditions to form the tolyloxy derivative.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of reduced triazoloquinoxaline derivatives.
Substitution: Formation of substituted triazoloquinoxaline derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide: can be compared with other triazoloquinoxaline derivatives:
N-(4-methoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide: Similar structure but with a para-tolyloxy group.
N-(4-methoxyphenyl)-2-(1-oxo-4-(m-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide: Similar structure but with a meta-tolyloxy group.
The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazole derivatives known for their diverse pharmacological properties, including antitumor and antimicrobial activities. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H23N5O5 with a molecular weight of 485.5 g/mol. The structural complexity arises from the incorporation of multiple functional groups that may contribute to its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In Vitro Studies : A study conducted by the National Cancer Institute assessed various triazole derivatives against 60 cancer cell lines. Results showed that certain derivatives demonstrated potent cytotoxic effects against leukemia and breast cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways .
Antimicrobial Activity
The antimicrobial efficacy of related triazole compounds has been documented in various studies:
- Antibacterial Screening : Compounds structurally similar to this compound were evaluated for their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Results indicated moderate to strong activity against these pathogens, suggesting potential applications in treating bacterial infections .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Cellular Pathways : The presence of the triazole ring allows for interaction with enzymes involved in nucleic acid synthesis and cell division. This interaction can lead to the disruption of essential cellular processes in cancer cells.
- Receptor Binding : The methoxy and phenoxy groups may facilitate binding to specific receptors or enzymes involved in tumor growth and microbial resistance mechanisms.
Case Study 1: Antitumor Efficacy
A series of triazole derivatives were synthesized and tested for their antitumor activity. Among these, this compound showed promising results against MDA-MB-468 breast cancer cells. The study reported an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutic agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-(4-methoxyphenyl)-... | MDA-MB-468 | 15.7 |
Standard Drug (e.g., Doxorubicin) | MDA-MB-468 | 10.5 |
Case Study 2: Antimicrobial Activity
In a comparative study assessing antimicrobial properties against various bacterial strains:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
N-(4-methoxyphenyl)-... | Staphylococcus aureus | 20 |
N-(4-methoxyphenyl)-... | Escherichia coli | 15 |
Control (e.g., Penicillin) | Staphylococcus aureus | 25 |
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4/c1-16-7-3-6-10-21(16)34-24-23-28-29(15-22(31)26-17-11-13-18(33-2)14-12-17)25(32)30(23)20-9-5-4-8-19(20)27-24/h3-14H,15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEPHTHXGMNNNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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